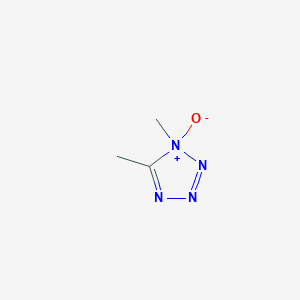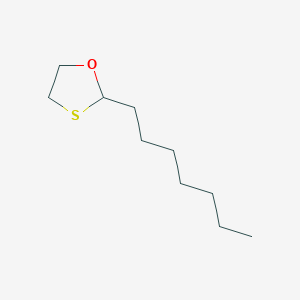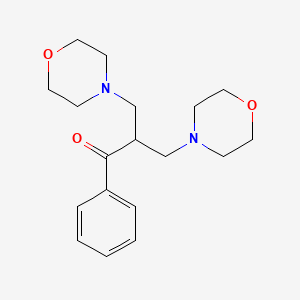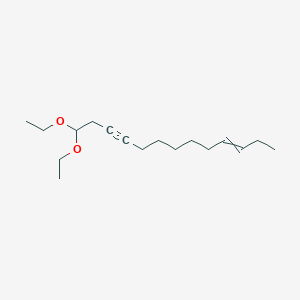
1-Oxacyclotrideca-4,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxacyclotrideca-4,7-dien-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol This compound is characterized by its unique structure, which includes a 13-membered ring containing an oxygen atom and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxacyclotrideca-4,7-dien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diene precursors and ring-closing metathesis (RCM) reactions. The reaction conditions often require the presence of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxacyclotrideca-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the compound.
Reduction: This can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones , while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Oxacyclotrideca-4,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including and properties.
Medicine: Research is ongoing to investigate its potential as a .
Industry: It is used in the development of polymers and materials science for its unique structural properties.
Wirkmechanismus
The mechanism by which 1-Oxacyclotrideca-4,7-dien-2-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions , which can influence its reactivity and binding affinity. The pathways involved often include enzyme inhibition or activation , depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Cyclododecanone: Another large-ring ketone with similar structural features.
Cyclotridecanone: A 13-membered ring ketone without the double bonds.
Oxacyclododecanone: A 12-membered ring analog with an oxygen atom.
Uniqueness: 1-Oxacyclotrideca-4,7-dien-2-one is unique due to its combination of a large ring size, the presence of an oxygen atom, and two double bonds. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90134-39-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2 |
InChI-Schlüssel |
IDCDKEUBOYQTFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=CCC=CCC(=O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)




![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

